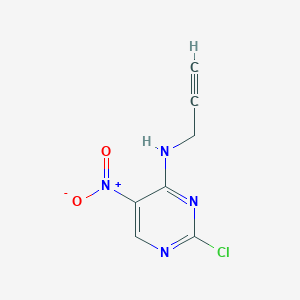![molecular formula C18H20ClN3O3S B2817561 Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-73-3](/img/structure/B2817561.png)
Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Genotoxic and Carcinogenic Potentials
A study on thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, assessed their genotoxic, mutagenic, and carcinogenic potentials using in vitro methodologies. This study found no positive response in Ames tests, and DNA damage was only observed at high concentrations, highlighting the complex toxicological profiles of these compounds (Lepailleur et al., 2014).
Antimicrobial Activities
Research into new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, starting from compounds related to Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate, demonstrated good antimicrobial activities against test microorganisms. These findings suggest potential applications in developing antimicrobial agents (Demirbaş et al., 2010).
Allosteric Enhancers of the A1 Adenosine Receptor
Another study synthesized a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, indicating the potential therapeutic application of such compounds in modulating receptor activities for various medical conditions (Romagnoli et al., 2008).
Antitumor Activities
The preparation of tertiary amino alcohols and their dihydrochlorides from 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones, derived from piperazine-based compounds, was studied for their effect on tumor DNA methylation, indicating a focus on exploring the antitumor potential of such compounds (Hakobyan et al., 2020).
Wirkmechanismus
Target of Action
The piperazine moiety, a key structural component of this compound, is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
The presence of the piperazine moiety suggests that it may interact with its targets through mechanisms similar to other piperazine-containing drugs .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could influence multiple pathways.
Result of Action
The presence of the piperazine moiety suggests that it may have similar effects to other piperazine-containing drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-25-18(24)17-15(5-10-26-17)20-16(23)12-21-6-8-22(9-7-21)14-4-2-3-13(19)11-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHYGTMPFZSNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2817483.png)
![4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2817487.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2817490.png)



![4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride](/img/structure/B2817499.png)

